molecular formula C12H10BrClN4O2S B6135098 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

Cat. No.: B6135098
M. Wt: 389.66 g/mol
InChI Key: VTAALSCJQCPCGY-UHFFFAOYSA-N
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Description

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and hydroxyl groups, a sulfanyl linkage, and an acetamide moiety attached to a bromine and chlorine-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-diamino-6-hydroxypyrimidine with sulfur-containing reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group replaces a leaving group on the pyrimidine ring.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Substitution on the Phenyl Ring: The final step involves the substitution of the phenyl ring with bromine and chlorine atoms using halogenation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the pyrimidine ring, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl and acetamide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
  • 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide lies in its dual halogen substitution on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds with single halogen substitutions.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN4O2S/c13-6-1-2-8(7(14)3-6)16-11(20)5-21-12-17-9(15)4-10(19)18-12/h1-4H,5H2,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAALSCJQCPCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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